molecular formula C8H9NO3 B1340530 Methyl 6-methoxypicolinate CAS No. 26256-72-4

Methyl 6-methoxypicolinate

Cat. No. B1340530
CAS RN: 26256-72-4
M. Wt: 167.16 g/mol
InChI Key: QCCJUEURAZMEGY-UHFFFAOYSA-N
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Patent
US07939671B2

Procedure details

Methyl-6-methoxypyridine-2-carboxylate (2 g, 11.96 mmol) in anhydrous methanol (20 mL) was cooled to 0° C. under nitrogen and sodium borohydride (1.36 g, 35.89 mmol) was slowly added to the solution. The reaction was left stirring at 0° C. for 30 minutes, then allowed to warm up to room temperature for 1 hour. The reaction was quenched with water and concentrated on the rotovap. The reaction was diluted with brine (100 mL) and extracted with dichloromethane/2-propanol solution (2:1) (3×, 150 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated on the rotovap to afford (6-methoxypyridin-2-yl)methanol (500 mg, 30%) as an oil. MS M+H calculated 140.1; found 140.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[N:6]=1)=O.[BH4-].[Na+]>CO>[CH3:12][O:11][C:7]1[N:6]=[C:5]([CH2:3][OH:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap
ADDITION
Type
ADDITION
Details
The reaction was diluted with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/2-propanol solution (2:1) (3×, 150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.